molecular formula C10H18O4 B081276 Ethyl hydrogen suberate CAS No. 14113-01-0

Ethyl hydrogen suberate

Cat. No. B081276
CAS RN: 14113-01-0
M. Wt: 202.25 g/mol
InChI Key: KCFVQEAPUOVXTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl hydrogen suberate-like compounds involves hydrogenation processes, where ethylene compounds are key intermediates. Studies have explored various catalysts and conditions for optimizing the hydrogenation of ethylene, including the use of metal complexes and specific reaction environments to facilitate the process. For example, the hydrogenation of ethylene over platinum (111) single-crystal surfaces and with Os3(CO)10(μ-H)(μ-OSi) catalysts demonstrates the intricacies of catalytic activity and the impact of molecular structure on reactivity (Zaera & Somorjai, 1984); (Choplin, Besson, D'Ornelas, Sánchez-Delgado, & Basset, 1988).

Molecular Structure Analysis

Investigations into the molecular structure of ethylene and its complexes, such as the ethylene–HF complex, offer insights into the interactions that could be relevant for understanding ethyl hydrogen suberate's structure. The nonplanar configuration of the ethylene–HF complex and the nature of hydrogen bonding reveal the complexity of molecular interactions in such systems (Shea & Flygare, 1982).

Chemical Reactions and Properties

Chemical reactions involving ethylene, a precursor in the synthesis of compounds like ethyl hydrogen suberate, showcase the diversity of mechanisms and products arising from ethylene interactions. The hydrogenation of ethylene to form ethane is a key reaction, with studies detailing the kinetics, mechanisms, and catalytic processes involved (Doi, Koshizuka, & Keii, 1982).

Physical Properties Analysis

The physical properties of ethylene and ethylene-derived compounds provide a foundation for understanding ethyl hydrogen suberate. Research on ethylene glycol, a related compound, using NIR spectroscopy to study molecular structure and hydrogen bonding, reveals the significant influence of intermolecular interactions on the physical properties of such compounds (Chen, Ozaki, & Czarnecki, 2013).

Chemical Properties Analysis

The chemical properties of ethylene and its hydrogenation products, including aspects like reactivity, stability, and interaction with catalysts, are crucial for understanding ethyl hydrogen suberate. Studies have delved into the kinetics and mechanism of ethylene hydrogenation, offering insights into the chemical behavior and transformations relevant to the synthesis and analysis of ethyl hydrogen suberate and similar compounds (Halstead, Leathard, Marshall, & Purnell, 1970).

Scientific Research Applications

  • The hydrogenation of ethylene over platinum surfaces shows specific kinetic orders and activation energy, suggesting detailed mechanisms of this reaction (Zaera & Somorjai, 1984).

  • A study on hydrogenation of ethylene over LaNi5 alloy revealed different rates of hydrogenation based on the catalyst used, indicating the significance of the catalyst's structure (Soga, Imamura & Ikeda, 1977).

  • Advances in combining surface science and catalysis for ethylene hydrogenation over metal catalysts have been made, highlighting the role of carbon-containing overlayers and suggesting molecular mechanisms (Cremer & Somorjai, 1995).

  • The hydrogenation of ethylene over molybdena-alumina catalysts and the influence of the catalyst's reduction extent on catalytic activity have been explored (Lombardo, Houalla & Hall, 1978).

  • The kinetics and mechanism of the hydrogenation of ethylene in gas-phase organometallic catalysis using Fe(CO)3(C2H4)2 were studied, providing insights into the efficiency and mechanism of this catalytic process (Miller & Grant, 1987).

  • The possibility of separating hydrogen from hydrogen/ethylene mixtures using PEM fuel cell technology was investigated, revealing the potential of electrochemical separation in this context (Doucet, Gardner & Ternan, 2009).

  • The acid-catalyzed hydrogenation of ethylene and the potential energy barriers in this reaction were studied, providing insights into different catalytic mechanisms (Siria, Duran, Lledós & Bertrán, 1987).

  • Photocatalytic hydrogenation of ethylene on bimetal-deposited semiconductor powders was analyzed, suggesting a collective effect of Pt and Cu cocatalysts in the production of ethane (Baba, Nakabayashi, Fujishima & Honda, 1987).

Safety And Hazards

Ethyl hydrogen suberate can cause skin irritation and serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Ethyl hydrogen suberate has been used in the synthesis of new anticancer drugs . The promising results merit further investigations to further decipher the underlying modes of action of the novel chimeric inhibitors and their suitability for new clinical approaches in tumor treatment .

properties

IUPAC Name

8-ethoxy-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFVQEAPUOVXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930996
Record name 8-Ethoxy-8-oxooctanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl hydrogen suberate

CAS RN

14113-01-0, 68171-34-6
Record name 1-Ethyl octanedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hydrogen suberate
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Record name Octanedioic acid, ethyl-
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Record name Octanedioic acid, ethyl-
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Record name 8-Ethoxy-8-oxooctanoic acid
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Record name Ethyl hydrogen suberate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
YM van Nuland, G Eggink, RA Weusthuis - Microbial Cell Factories, 2017 - Springer
… was added to a 5 min pre-incubated assay mixture consisting of 200 mM Tris pH 7.5, 12 mM MgCl 2 , 10 mM ATP, 1 mM CoA, and 2 mM octanoic acid or 2 mM ethyl hydrogen suberate. …
Number of citations: 5 link.springer.com
RH White - Biochemistry, 1989 - ACS Publications
… Ethyl hydrogen pimelate and ethyl hydrogen suberate were obtained from Lancaster Synthesis Ltd., Windham, NH. 7-Bromoheptanoic acid was obtained from Pfaltz & Bauer, Inc., …
Number of citations: 29 pubs.acs.org
GT Morgan, E Walton - Journal of the Chemical Society (Resumed), 1935 - pubs.rsc.org
… Ethyl hydrogen suberate and its acid chloride were prepared by the same methods. Methyl p… prepared from the acid chloride of ethyl hydrogen suberate and purified as described above …
Number of citations: 4 pubs.rsc.org
A Neuberger - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
… , and fits quite well into the series of dissociation constants of the half-esters of the paraffin dicarboxylic acids, ethyl hydrogen succinate havingpK 4-521 and ethyl hydrogen suberate pK …
Number of citations: 72 www.ncbi.nlm.nih.gov
L Guandalini, C Cellai, A Laurenzana… - Bioorganic & medicinal …, 2008 - Elsevier
… Treatment of rac-5 with potassium nitrate in sulfuric acid, followed by reduction with stannous chloride gave rac-7 in 30% yield, which was treated with ethyl hydrogen suberate, followed …
Number of citations: 31 www.sciencedirect.com
J Katsube, H Shimomura, M Matsui - Agricultural and Biological …, 1972 - jstage.jst.go.jp
Since Bergstrom and his co-workers estab lished the structures of prostaglandins (PGs), not a few total synthesis of PGs have been developed by several groups. 2) On the other hand it …
Number of citations: 11 www.jstage.jst.go.jp
J Walker, JS Lumsden - Journal of the Chemical Society, Transactions, 1901 - pubs.rsc.org
… I n this respect it resembles ethyl hydrogen adipate, and differs from ethyl hydrogen suberate and ethyl hydrogen sebate, which are solids melting at 18" and 3S0 respectively (Walker, …
Number of citations: 7 pubs.rsc.org
S Abraham, Y Lan, RSH Lam, DAS Grahame, JJH Kim… - Langmuir, 2012 - ACS Publications
… Acid chloride was prepared in parallel by refluxing ethyl hydrogen suberate (3.0 g, 0.02 mol) with thionyl chloride (2.6 g, 0.02 mol) for 2 h. The excess thionyl chloride was removed by …
Number of citations: 73 pubs.acs.org
CE Rogge, BG Fox - Biochemistry, 2002 - ACS Publications
… acid, 9-hydroxynonanoic acid, and 10-hydroxydecanoic acid were prepared by selective reduction of the carboxylic acid group of ethyl hydrogen pimelate, ethyl hydrogen suberate, …
Number of citations: 27 pubs.acs.org
HM McConnell, WL Hubbell - Journal of the American Chemical …, 1971 - ACS Publications
… The ethyl hydrogen suberate (61.9 g, 0.3 mol) and47.6 g (0.4 mol) of thionyl chloride were warmed to 40 for 3 hr in a 250-ml round-bottom flask fitted with a reflux condenser. The flask …
Number of citations: 871 pubs.acs.org

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